molecular formula C18H21ClN2O3S2 B6495925 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 941955-68-6

2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6495925
CAS No.: 941955-68-6
M. Wt: 413.0 g/mol
InChI Key: KGPSDNHIVLGAQG-UHFFFAOYSA-N
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Description

2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-chlorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group is introduced via a nucleophilic substitution reaction, where thiophen-2-ylmethylamine reacts with an acyl chloride derivative of the piperidine intermediate.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or another suitable acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism by which 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulfonyl and thiophene groups are likely to play key roles in these interactions, possibly through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide: Similar structure but with a methyl group instead of a chlorine atom.

    2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(furan-2-yl)methyl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the 4-chlorobenzenesulfonyl group and the thiophen-2-yl group in 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide gives it unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. These features distinguish it from similar compounds and may enhance its utility in various applications.

Biological Activity

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. The presence of the sulfonyl group and the piperidine ring are common features in many enzyme inhibitors. These structural elements could potentially interact with enzyme active sites, disrupting their function.

Receptor Interactions

The compound's complex structure, including the thiophene ring and the acetamide group, indicates potential for receptor binding. It may interact with various biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Structure-Activity Relationships

The biological activity of 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide likely depends on its key structural features:

  • 4-chlorobenzenesulfonyl group: Enhances lipophilicity and may contribute to membrane permeability.
  • Piperidine ring: Common in many biologically active compounds, often contributing to binding affinity.
  • Thiophene ring: May participate in π-π stacking interactions with aromatic amino acid residues in target proteins.
  • Acetamide linker: Provides hydrogen bonding capabilities, potentially stabilizing protein-ligand interactions.

Comparative Analysis

To better understand the potential biological activity of our compound, we can compare it to similar structures with known activities:

CompoundStructural SimilarityKnown Biological Activity
2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamideVery high (differs only in chloro vs. methyl substituent)Potential enzyme inhibitor
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(furan-2-yl)methyl]acetamideHigh (differs in thiophene vs. furan ring)Possible receptor modulator

Based on its structure, we can propose a hypothetical mechanism of action for this compound:

  • The compound enters the cell through passive diffusion, facilitated by its lipophilic nature.
  • Once inside, it may bind to a specific protein target, such as an enzyme or receptor.
  • The sulfonyl group could form hydrogen bonds with polar amino acid residues in the binding pocket.
  • The thiophene ring might engage in π-π stacking interactions with aromatic residues.
  • The piperidine ring could contribute to the overall binding affinity through hydrophobic interactions.
  • These combined interactions could lead to inhibition of the target protein's function, potentially resulting in a biological effect.

Research Gaps and Future Directions

While the potential biological activity of this compound is promising, several key areas require further investigation:

  • Target identification: Experimental studies are needed to determine specific protein targets.
  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs could help optimize activity.
  • In vitro assays: Screening against various enzyme and receptor panels would provide insight into its biological effects.
  • In vivo studies: Animal models could help assess the compound's pharmacokinetics and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S2/c19-14-6-8-17(9-7-14)26(23,24)21-10-2-1-4-15(21)12-18(22)20-13-16-5-3-11-25-16/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPSDNHIVLGAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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